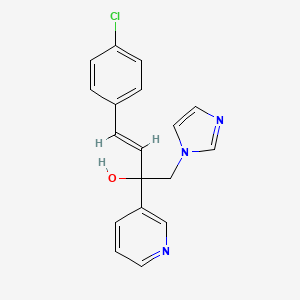
4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the chlorophenyl group: This step might involve a Friedel-Crafts alkylation reaction.
Formation of the butenol structure: This could be achieved through aldol condensation or similar reactions.
Attachment of the pyridinyl group: This might involve a coupling reaction such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions might target the double bond in the butenol structure, converting it to a single bond.
Substitution: The aromatic rings (chlorophenyl and pyridinyl) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1H-imidazole: Lacks the butenol and pyridinyl groups.
1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol: Lacks the chlorophenyl group.
4-(4-chlorophenyl)-2-(3-pyridinyl)-3-buten-2-ol: Lacks the imidazole group.
Uniqueness
The unique combination of the chlorophenyl, imidazole, and pyridinyl groups in 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16ClN3O |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
(E)-4-(4-chlorophenyl)-1-imidazol-1-yl-2-pyridin-3-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H16ClN3O/c19-17-5-3-15(4-6-17)7-8-18(23,13-22-11-10-21-14-22)16-2-1-9-20-12-16/h1-12,14,23H,13H2/b8-7+ |
InChI Key |
LFZUFGUVKIXHGG-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(CN2C=CN=C2)(/C=C/C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC(=CN=C1)C(CN2C=CN=C2)(C=CC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















